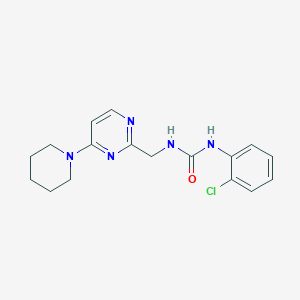
1-(2-Chlorophenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(2-Chlorophenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea is a synthetic molecule that appears to be related to a class of compounds with potential pharmacological activities. Although the exact compound is not described in the provided papers, similar structures have been synthesized and studied for their biological effects and molecular properties.
Synthesis Analysis
The synthesis of related compounds involves strategic chemical reactions that allow for the formation of complex structures. For instance, the synthesis of a related compound, 1-(3-Chlorophenyl)-2-(4-hydroxyphenyl)-1-methyl-2(2-pyridine)ethanol, was achieved through intraperitoneal administration in rats, and this compound was identified as a major urinary metabolite with hypocholesteremic effects . Another related compound, 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one, was synthesized using a Michael addition reaction, which is a method that could potentially be applied to the synthesis of 1-(2-Chlorophenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea .
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(2-Chlorophenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea has been studied using techniques such as X-ray crystallography. These studies provide detailed information on the geometry and intermolecular interactions of the molecules. For example, X-ray analysis of the related compound revealed interactions such as C-H…O and C-H…Cl, which are significant for understanding the stability and reactivity of the molecule .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be explored through various theoretical calculations, including density functional theory (DFT). These studies help in identifying the chemically reactive sites within the molecule and predicting its behavior in different chemical reactions. The related compound's reactivity descriptors were calculated, providing insights into its potential chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds in this class can be investigated through experimental and theoretical methods. Spectroscopic techniques like NMR and vibrational analysis, along with quantum chemical studies, offer a comprehensive understanding of the compound's properties. The related compound's calculated NMR chemical shift values and vibrational wavenumbers were in good agreement with experimental data, suggesting that similar methods could be used to analyze 1-(2-Chlorophenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea . Additionally, thermodynamic properties and electronic absorption spectra can be predicted to further understand the compound's behavior under different conditions .
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O/c18-13-6-2-3-7-14(13)21-17(24)20-12-15-19-9-8-16(22-15)23-10-4-1-5-11-23/h2-3,6-9H,1,4-5,10-12H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOPRUQWMIWZBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

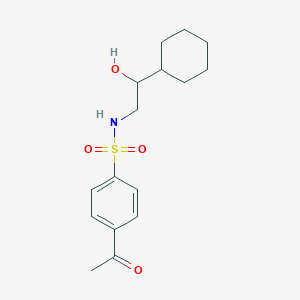
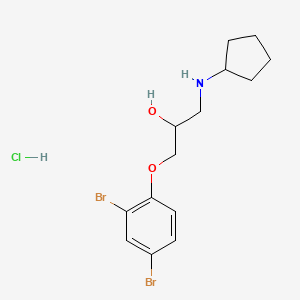
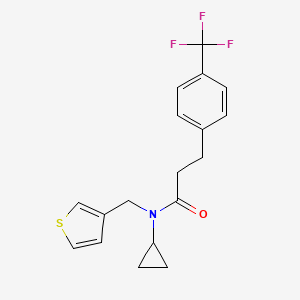
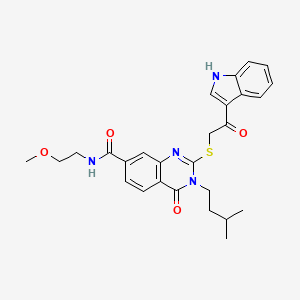

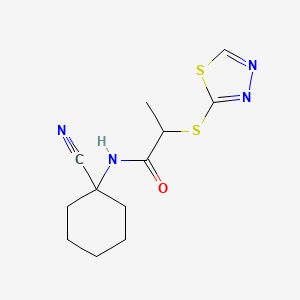
![1-(3,4-dimethylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3005075.png)
![N-[2-(4-methyl-6-oxo-1,3-diazinan-2-yl)-5-phenylpyrazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B3005077.png)
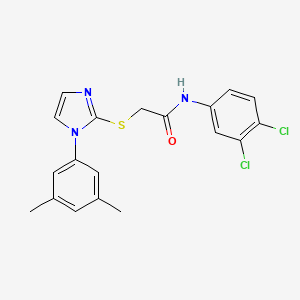
![2-(5-Chlorothiophen-2-yl)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B3005079.png)
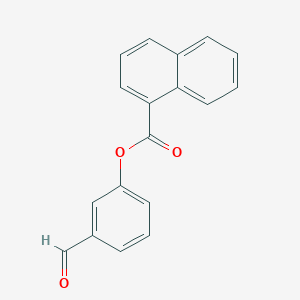
![N-(2,4-dimethylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B3005082.png)
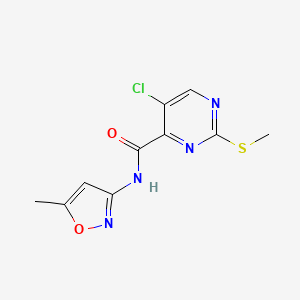
![N-[(2,6-Dimethylphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride](/img/structure/B3005086.png)